molecular formula C6H10O2 B156226 Caprolactone CAS No. 502-44-3

Caprolactone

Cat. No.: B156226
CAS No.: 502-44-3
M. Wt: 114.14 g/mol
InChI Key: PAPBSGBWRJIAAV-UHFFFAOYSA-N
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Description

ε-​Caprolactone is a reagent for the preparation of titanium alkoxides based on benzotriazole phenoxide ligands as efficient catalysts for ring opening polymerization of cyclic esters.
ε -caprolactone is a cyclic ester. Ring opening polymerization of ε -caprolactone initiated by, tributylin n butoxide, ethyl magnesium bromide, or samarium acetate or heteropolyacid, leads to the formation of poly this compound (PCL).
Epsilon-Caprolactone, also known as 6-hexanolide or 1-oxa-2-oxocycloheptane, belongs to the class of organic compounds known as lactones. These are cyclic esters of hydroxy carboxylic acids, containing a 1-oxacycloalkan-2-one structure, or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring. Epsilon-Caprolactone exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Epsilon-Caprolactone can be converted into 2-methylhexano-6-lactone.
Hexano-6-lactone is a epsilon-lactone that is oxepane substituted by an oxo group at position 2.

Mechanism of Action

Target of Action

Caprolactone, also known as ε-caprolactone, is a cyclic ester and a monomer used in the production of highly specialized polymers . Its primary targets are the enzymes and catalysts involved in its polymerization process . For instance, phosphoric acid and phosphoramidic acid have been used as catalysts for the ring-opening polymerization of ε-caprolactone .

Mode of Action

This compound interacts with its targets (catalysts) to undergo a ring-opening polymerization . This process involves the breaking of the lactone ring in this compound and the formation of a linear polymer chain . The catalysts, such as phosphoric acid or phosphoramidic acid, promote this polymerization under mild conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is its conversion into polythis compound via ring-opening polymerization . This process can result in the formation of ε-caprolactone oligomers in the form of dimer, trimer, and tetramer . These oligomers are produced via hydrolysis of ε-caprolactone, followed by esterification of the hydrolysis product, 6-hydroxyhexanoic acid .

Pharmacokinetics

Traditionally, poly(this compound) (PCL), a product of this compound polymerization, has been used in long-term biomedical applications because its degradation time is much slower than other polymers .

Result of Action

The primary result of this compound’s action is the formation of polythis compound . This polymer has remarkable biodegradability, biocompatibility, and has broad applications in surgical sutures, stents, and drug carriers . The hydrolysis of this compound and subsequent reactions also lead to the formation of ε-caprolactone oligomers .

Action Environment

The action of this compound and its efficacy can be influenced by environmental factors. For instance, the continuous synthesis of ε-caprolactone was conducted in a microreactor to address its strong exothermic feature . Furthermore, the biodegradability of polythis compound, a product of this compound polymerization, makes it an environmentally friendly polymer .

Biochemical Analysis

Biochemical Properties

Caprolactone plays a crucial role in biochemical reactions. It is known to undergo hydrolysis, resulting in the formation of 6-hydroxyhexanoic acid . This hydrolysis product can further undergo esterification to form this compound oligomers . The interactions of this compound with enzymes and other biomolecules are primarily through these reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in the synthesis of biodegradable polythis compound . Polythis compound has been shown to have broad applications in surgical sutures, stents, and drug carriers due to its biodegradability and biocompatibility .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various biomolecules. For instance, it can bind with nucleophiles, including alcohols and water, to give polylactones and eventually the 6-hydroxyadipic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in a continuous synthesis conducted in a microreactor system, a cyclohexanone conversion of 90.3% and a this compound yield of 82.6% were achieved .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its derivative, polythis compound, has been extensively studied. Polythis compound has been shown to be biocompatible and biodegradable, making it suitable for various biomedical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily produced via the Baeyer–Villiger oxidation of cyclohexanone . Following its formation, this compound can undergo hydrolysis to form 6-hydroxyhexanoic acid, which can then participate in further reactions .

Properties

IUPAC Name

oxepan-2-one
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InChI

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2
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InChI Key

PAPBSGBWRJIAAV-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)OCC1
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Molecular Formula

C6H10O2
Record name epsilon-CAPROLACTONE
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Related CAS

24980-41-4
Record name Polycaprolactone
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DSSTOX Substance ID

DTXSID4027159
Record name Caprolactone
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Molecular Weight

114.14 g/mol
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Physical Description

Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Record name 2-Oxepanone
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Boiling Point

237 °C
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Flash Point

127 °C o.c.
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Solubility

Solubility in water: miscible
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Density

1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8
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Mechanism of Action

CAPROLACTONE INHIBITED PROTEOLYTIC & FIBRINOLYTIC ACTIVITIES OF HUMAN PLASMIN. IN VERY LOW CONCN, IT ALSO INHIBITED ACTIVATION OF PLASMINOGEN THROUGH PLASMIN-STREPTOKINASE ACTIVATOR & HUMAN UROKINASE.
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CAS No.

502-44-3
Record name ε-Caprolactone
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Record name Hexan-6-olide
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Melting Point

-1.5 °C
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Synthesis routes and methods I

Procedure details

456 parts of 6-caprolactone and 9 parts of N,N-dimethylpiperidinium chloride are initially taken in the stirred reactor described in Example 1. 380 parts of phosgene and 70 parts of hydrogen chloride are passed in at 170°-175° C. in the course of 7 hours. The reaction mixture is then kept at this temperature for a further hour. Any phosgene and hydrogen chloride still present are blown out with nitrogen, and the reaction mixture is then worked up by distillation under reduced pressure. 424 parts of 6-chlorohexanoyl chloride and 86 parts of caprolactone are obtained. The conversion is 81% and the yield is 77.3%, based on lactone used.
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Synthesis routes and methods II

Procedure details

The compound (A) can also be prepared by polymerization of the reaction product of the compound [5] with an α,β-unsaturated hydroxyl compound, such as 2-hydroxyethyl acrylate, 2-hydroxyethyl methacrylate, 2-hydroxypropyl acrylate, 2-hydroxypropyl methacrylate, 3-hydroxypropyl acrylate, 3-hydroxypropyl methacrylate, 2-hydroxybutyl acrylate, 2-hydroxybutyl methacrylate, 3-hydroxybutyl acrylate, 3-hydroxybutyl methacrylate, 4-hydroxybutyl acrylate, 4-hydroxybutyl methacrylate, dipentaerythritol hexa(meth)acrylate, hexa(meth)acrylate of a compound formed by addition of dipentaerythritol with ε-caprolactone and the like, or with a corresponding α,β-unsaturated thiol compound. The compound (A) can also be prepared by copolymerization of the reaction product with an α,β-unsaturated compound having no functional groups. Examples of the α,β-unsaturated compound having no functional groups are: methyl (meth)acrylate, ethyl (meth)acrylate, n-propyl (meth)acrylate, isopropyl (meth)acrylate, n-butyl (meth)acrylate, isobutyl (meth)acrylate, sec-butyl (meth)acrylate, t-butyl (meth)acrylate, cyclohexyl (meth)acrylate, 2-ethylhexyl (meth)acrylate, lauryl (meth)acrylate, stearyl (meth)acrylate, styrene, α-methylstyrene, p-vinyltoluene, acrylonitrile and the like.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caprolactone
Reactant of Route 2
Caprolactone
Reactant of Route 3
Caprolactone
Reactant of Route 4
Caprolactone
Reactant of Route 5
Caprolactone
Reactant of Route 6
Caprolactone
Customer
Q & A

Q1: What is the molecular formula and weight of ε-Caprolactone?

A1: ε-Caprolactone is represented by the molecular formula C6H10O2 and has a molecular weight of 114.14 g/mol.

Q2: How can the structure of poly(ε-Caprolactone) (PCL) be characterized?

A2: PCL can be characterized using various spectroscopic techniques such as 1H-NMR [, , , ], 13C-NMR [, , , ], FTIR [, , , , , ], and X-ray photoelectron spectroscopy []. These methods provide information about the polymer's chemical structure, composition, and bonding.

Q3: How does the choice of initiator affect the properties of PCL?

A3: The initiator used in the ring-opening polymerization of ε-Caprolactone can significantly impact the final polymer properties. For instance, using a 350 Da methoxy poly(ethylene glycol) initiator results in lower viscosity polymers compared to octan-1-ol. []

Q4: Is PCL inherently biodegradable? What factors influence its degradation rate?

A4: Yes, PCL is known for its biodegradability. Factors such as the presence of hydrophilic comonomers like poly(l-lactide) [], cracks in the material [], and lipase concentration [] can significantly impact its degradation rate.

Q5: How does the molecular weight of PCL affect its gelling properties?

A5: Increasing the molecular weight of PCL triblock copolymers, particularly those with polyethylene glycol (PEG) segments, generally leads to increased viscosity and enhanced mechanical strength of the resulting hydrogels. []

Q6: What makes PCL suitable for use in biomedical applications?

A7: PCL exhibits excellent biocompatibility [, , ], making it suitable for biomedical applications. It degrades into non-toxic products and has been explored in drug delivery systems [, , , ], absorbable sutures [, ], nerve guides [, ], and 3D scaffolds for tissue engineering [].

Q7: How does the incorporation of nanoparticles affect PCL materials?

A8: Incorporating nanoparticles, like nano-SiO2 [], into PCL can influence its crystallization behavior. For example, nano-SiO2 can accelerate the crystallization of PCL and increase its crystallinity. []

Q8: What are the applications of PCL in drug delivery systems?

A9: PCL has been extensively studied for controlled drug release applications. It can be formulated into various drug delivery systems, such as microspheres [, ], nanoparticles [], and core-shell nanoparticles [], to encapsulate and deliver drugs like 5-fluorouracil [] and clonazepam [].

Q9: What are some common catalysts used in the ring-opening polymerization of ε-Caprolactone?

A10: Common catalysts include stannous octoate [, , , ], enzymes like lipases [, ], and aluminum trialkoxides []. The choice of catalyst can impact the polymerization rate, molecular weight control, and properties of the resulting PCL.

Q10: What role does ultrasound play in the enzymatic synthesis of PCL?

A11: Ultrasound irradiation can enhance the rate constant of PCL chain propagation, particularly at high monomer concentrations. This is attributed to improved mass transfer and extended reaction times despite increasing viscosity. []

Q11: How does the choice of solvent affect the ring-opening polymerization of ε-Caprolactone?

A12: The solvent can influence the polymerization kinetics, polymer morphology, and molecular weight distribution. For instance, sulfonic acid-functionalized Brønsted acidic ionic liquids (SFBAILs) can act as both solvents and catalysts, affecting the copolymerization of L-lactic acid and ε-Caprolactone. []

Q12: Can ε-Caprolactone be copolymerized with other monomers? If so, what are some examples?

A13: Yes, ε-Caprolactone can be copolymerized with various monomers, including L-lactide [, , , ], glycolide [, , ], trimethylene carbonate [], e-methyl-e-caprolactone [], and laurolactam []. This allows for tailoring the properties of the resulting copolymers for specific applications.

Q13: How can "click" chemistry be utilized in the synthesis of PCL-based materials?

A14: "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a versatile approach to synthesize well-defined PCL-based materials. For example, it can be used to create PCL-acetal-PEG-acetal-PCL triblock copolymers for pH-triggered drug delivery. []

Q14: What is the role of the oxidation state of iron catalysts in the ROP of ε-Caprolactone?

A15: DFT studies have shown that the oxidation state of iron in bis(imino)pyridine complexes can influence their catalytic activity in the ring-opening polymerization of ε-Caprolactone. []

Q15: How can computational chemistry be used to study PCL and its derivatives?

A16: Computational methods like Density Functional Theory (DFT) are valuable tools for understanding the polymerization mechanism of ε-Caprolactone [], predicting the properties of PCL-based materials, and designing new catalysts for its synthesis.

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